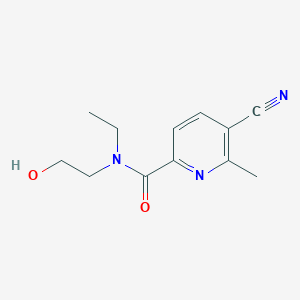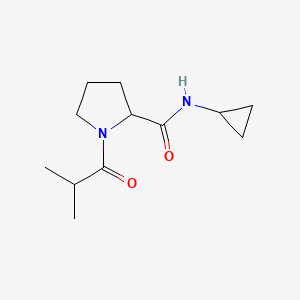
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have a number of potential therapeutic applications, including the treatment of epilepsy, addiction, and anxiety disorders.
Mécanisme D'action
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have a number of potential therapeutic applications, including the treatment of epilepsy, addiction, and anxiety disorders.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain caused by N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the central nervous system, and an increase in GABA levels can lead to a decrease in neuronal excitability. This decrease in neuronal excitability has been shown to have a number of potential therapeutic applications, including the treatment of epilepsy and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of GABA-AT, meaning that it has a low potential for off-target effects. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties.
Orientations Futures
There are a number of potential future directions for research on N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide. One area of interest is the potential use of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide in the treatment of addiction. Studies have shown that an increase in GABA levels in the brain can lead to a decrease in drug-seeking behavior in animal models. Another area of interest is the potential use of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide in the treatment of anxiety disorders. Studies have shown that an increase in GABA levels in the brain can lead to a decrease in anxiety-like behavior in animal models. Finally, there is potential for the development of new compounds that are based on the structure of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide, with improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis of N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide involves the reaction of cyclopropylamine with 2-methylpropanoyl chloride to form N-cyclopropyl-2-methylpropanamide. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide has been the subject of extensive research in the field of neuroscience. Studies have shown that N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide is a potent inhibitor of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have a number of potential therapeutic applications.
Propriétés
IUPAC Name |
N-cyclopropyl-1-(2-methylpropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)12(16)14-7-3-4-10(14)11(15)13-9-5-6-9/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXAVCFSFRGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

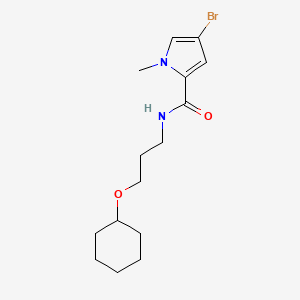
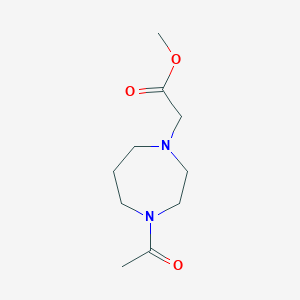
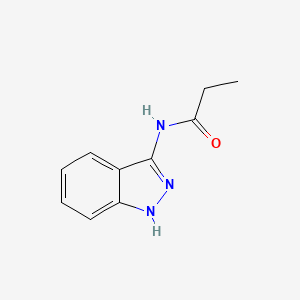

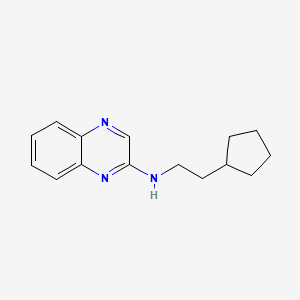
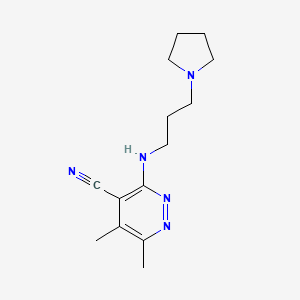
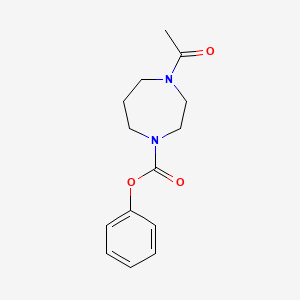
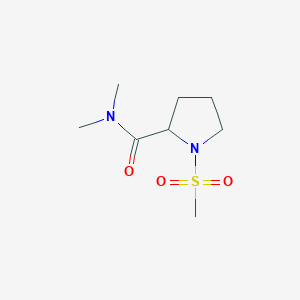
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
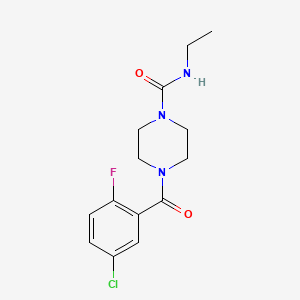
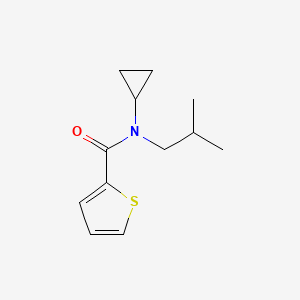
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
